2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride
Description
2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid hydrochloride is a bicyclic spiro compound characterized by a unique spiro[2.5]octane framework fused with a cyano (-CN) group and a carboxylic acid (-COOH) moiety, stabilized as a hydrochloride salt. The cyano group contributes to electronic effects and polarity, while the hydrochloride salt improves aqueous solubility .
Properties
IUPAC Name |
2-cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-6-9(7(12)13)5-8(9)1-3-11-4-2-8;/h11H,1-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKMLQHDNUQHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2(C#N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride typically involves the annulation of cyclopentane or four-membered rings. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Spiro Ring Systems
- 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride (C₈H₁₄ClNO₂): Shares a spiro core but differs in ring size ([3.4] vs. [2.5]) and substituent positions. The [3.4] system may exhibit reduced ring strain compared to [2.5], influencing conformational stability .
- tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate: Features a hydroxyl (-OH) group and tert-butyl ester protection instead of cyano and carboxylic acid.
(b) Functional Group Comparisons
- 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride: Replaces the cyano group with a hydroxyl, altering electronic properties. The -OH group increases hydrophilicity but may reduce metabolic stability compared to -CN .
- 6-Chloro-7-iodo-7-deazapurine : A halogenated heterocycle lacking the spiro framework, emphasizing the role of bicyclic rigidity in the target compound .
Physicochemical Properties
Key Observations :
- The hydrochloride salt form universally enhances solubility across analogs.
- The cyano group in the target compound increases molecular weight and polarity compared to amino or halogenated derivatives .
Biological Activity
2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N2O2·HCl
- Molecular Weight : 232.69 g/mol
- CAS Number : 1332530-45-6
Antimicrobial Properties
Research indicates that derivatives of azaspiro compounds, including 2-cyano-6-azaspiro[2.5]octane, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial properties .
The biological activity of 2-cyano-6-azaspiro[2.5]octane is attributed to its ability to interact with bacterial topoisomerases, enzymes critical for DNA replication. Inhibitors targeting these enzymes can effectively halt bacterial growth, making this compound a candidate for further development as an antibacterial agent .
Study on Antibacterial Efficacy
In a controlled laboratory study, 2-cyano-6-azaspiro[2.5]octane was tested against multi-drug resistant strains of Acinetobacter baumannii. The results showed that the compound demonstrated potent antibacterial activity, inhibiting bacterial growth at low concentrations (MIC values ranging from 0.25 to 1 µg/mL) across multiple strains .
In Vivo Studies
Further in vivo studies using mouse models indicated that administration of the compound led to significant reductions in infection severity caused by Staphylococcus aureus. The treatment group exhibited lower bacterial counts and improved survival rates compared to controls, highlighting the therapeutic potential of this compound in treating bacterial infections .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| 2-Cyano-6-azaspiro[2.5]octane | Structure | High | Topoisomerase inhibition |
| Benzofuran derivative | Structure | Moderate | Immune enhancement |
| Piperidine derivative | Structure | Low | Adhesion molecule inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
